Vaborbactam - 1360457-46-0

Vaborbactam

Catalog Number: EVT-285457
CAS Number: 1360457-46-0
Molecular Formula: C12H16BNO5S
Molecular Weight: 297.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Vaborbactam, formerly known as RPX7009, is a synthetic cyclic boronic acid β-lactamase inhibitor (BLI). It is classified as a non-β-lactam BLI due to its unique cyclic boronic acid pharmacophore. Vaborbactam plays a crucial role in scientific research by combating antimicrobial resistance, particularly in Gram-negative bacteria. It is primarily investigated in combination with β-lactam antibiotics like meropenem, enhancing their efficacy against resistant strains.

Meropenem

  • Compound Description: Meropenem is a broad-spectrum carbapenem antibiotic used to treat a wide variety of bacterial infections. It functions by inhibiting bacterial cell wall synthesis. []
  • Relevance: Meropenem is often co-administered with Vaborbactam to overcome bacterial resistance mediated by β-lactamases. Vaborbactam acts as a β-lactamase inhibitor, protecting Meropenem from degradation and thereby restoring its effectiveness against resistant bacteria. []

Ceftazidime

  • Compound Description: Ceftazidime is a cephalosporin antibiotic used to treat a variety of bacterial infections. It works by interfering with bacterial cell wall synthesis. []
  • Relevance: Ceftazidime, particularly when combined with Avibactam, is investigated as an alternative treatment option for infections caused by carbapenem-resistant Enterobacteriaceae (CRE), similar to Meropenem-Vaborbactam. [] The comparative efficacy of these two treatment options has been a subject of research. []

Avibactam

  • Compound Description: Avibactam is a non-β-lactam β-lactamase inhibitor that is effective against a broad range of β-lactamases, including class A, C, and some class D enzymes. [, ]

Imipenem

  • Compound Description: Imipenem is a carbapenem antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. It inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins. []
  • Relevance: Similar to Meropenem-Vaborbactam, Imipenem is also used in combination with β-lactamase inhibitors, such as Relebactam, to enhance its effectiveness against resistant bacteria. [] These combinations are often compared to Meropenem-Vaborbactam in terms of efficacy and spectrum of activity. []

Relebactam

  • Compound Description: Relebactam is a diazabicyclooctane β-lactamase inhibitor that is active against class A and class C β-lactamases, including some carbapenemases. []

Cefiderocol

  • Compound Description: Cefiderocol is a siderophore cephalosporin antibiotic that enters bacterial cells through iron transport systems, allowing it to bypass certain resistance mechanisms and reach high concentrations within bacteria. []
  • Relevance: Cefiderocol is another novel antibiotic that has demonstrated activity against carbapenem-resistant Enterobacteriaceae (CRE), including some strains resistant to Meropenem-Vaborbactam. [] It offers an alternative treatment option for difficult-to-treat infections caused by these resistant pathogens.

Plazomicin

  • Compound Description: Plazomicin is a next-generation aminoglycoside antibiotic designed to overcome common aminoglycoside resistance mechanisms. It exhibits broad-spectrum activity against Gram-negative bacteria, including many CRE strains. []
  • Relevance: Similar to Meropenem-Vaborbactam, Plazomicin represents a new treatment option for infections caused by resistant Gram-negative bacteria, including CRE. It provides an alternative therapeutic approach for infections where Meropenem-Vaborbactam might not be effective or appropriate. []
Overview

Vaborbactam is a novel β-lactamase inhibitor that belongs to the class of cyclic boronic acids. It was developed to combat antibiotic resistance, particularly against bacteria that produce β-lactamases, enzymes that hydrolyze β-lactam antibiotics, rendering them ineffective. Vaborbactam is particularly effective against serine β-lactamases, which are responsible for a significant proportion of antibiotic resistance observed in clinical settings. Its ability to restore the efficacy of carbapenem antibiotics, such as meropenem, makes it a valuable tool in treating infections caused by resistant bacterial strains.

Source and Classification

Vaborbactam was first synthesized as part of a research initiative aimed at developing new compounds to inhibit β-lactamases. It is classified as a non-β-lactam cyclic boronic acid and is unique because it is the first of its kind to be used clinically as a β-lactamase inhibitor. The compound has been evaluated for its spectrum of activity against various classes of β-lactamases and has shown promising results in restoring the activity of carbapenems against resistant strains of bacteria, particularly Klebsiella pneumoniae and Escherichia coli.

Synthesis Analysis

The synthesis of vaborbactam involves several key steps that utilize boronic acid chemistry. One common method includes the diastereoselective chain homologation of boronate esters to yield the desired cyclic structure. The synthesis can be approached through chiral pool synthesis using naturally available chiral substrates or through asymmetric synthesis techniques. The specific synthetic routes often involve the formation of covalent bonds that are crucial for the compound's activity as a β-lactamase inhibitor .

Technical Details

  • Starting Materials: The synthesis typically begins with readily available boronic acid derivatives.
  • Key Reactions: Diastereoselective reactions are employed to introduce chirality into the molecule.
  • Final Steps: The final product is purified through crystallization or chromatography techniques to ensure high purity and yield.
Molecular Structure Analysis

Vaborbactam has a complex molecular structure characterized by its cyclic boronate framework. The compound forms a covalent bond with the active site serine residue (S294) of β-lactamases, which is critical for its inhibitory action.

Structural Data

  • Molecular Formula: C₁₁H₁₄B₃N₃O₄
  • Molecular Weight: Approximately 265.06 g/mol
  • Crystallographic Data: The structure has been resolved using X-ray crystallography, revealing detailed interactions with target proteins .
Chemical Reactions Analysis

Vaborbactam undergoes specific chemical reactions that enable it to inhibit β-lactamases effectively. The primary reaction involves the formation of a covalent bond with serine residues in the active site of the enzyme, which prevents substrate access and subsequent hydrolysis.

Technical Details

  • Covalent Bond Formation: Vaborbactam reacts with serine residues via nucleophilic attack, leading to the formation of a stable enzyme-inhibitor complex.
  • Hydrogen Bonding: Additional interactions include hydrogen bonds between vaborbactam's functional groups and amino acid residues within the active site, enhancing binding affinity .
Mechanism of Action

The mechanism by which vaborbactam exerts its antibacterial effects involves several critical processes:

  1. Binding: Vaborbactam binds to the active site of β-lactamases, specifically targeting serine residues.
  2. Inhibition: By forming a covalent bond with these residues, vaborbactam effectively inhibits the enzymatic activity of β-lactamases.
  3. Restoration of Antibiotic Activity: This inhibition restores the efficacy of co-administered β-lactam antibiotics, allowing them to exert their antibacterial effects against resistant strains .

Data Supporting Mechanism

Studies have shown that vaborbactam significantly lowers the minimum inhibitory concentration (MIC) of meropenem against KPC-producing strains when used in combination therapy .

Physical and Chemical Properties Analysis

Vaborbactam possesses distinct physical and chemical properties that contribute to its functionality:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in water and various organic solvents, facilitating formulation in injectable preparations.
  • Stability: Exhibits stability under physiological conditions but may degrade under extreme pH levels or temperatures.

Relevant Data

  • Melting Point: Specific melting point data may vary based on purity but generally falls within standard ranges for similar compounds.
  • pH Stability: Optimal activity is maintained around neutral pH levels .
Applications

Vaborbactam's primary application lies in its role as an adjunct therapy in treating infections caused by multidrug-resistant bacteria. Its use in combination with carbapenems has been clinically validated, particularly for infections caused by Klebsiella pneumoniae and other Enterobacteriaceae producing class A carbapenemases.

Scientific Uses

  • Clinical Trials: Vaborbactam has been evaluated in clinical trials for efficacy against resistant bacterial infections.
  • Research Applications: It serves as a valuable tool for studying β-lactamase mechanisms and developing new therapeutic strategies against antibiotic resistance .

Properties

CAS Number

1360457-46-0

Product Name

Vaborbactam

IUPAC Name

2-[(3R,6S)-2-hydroxy-3-[(2-thiophen-2-ylacetyl)amino]oxaborinan-6-yl]acetic acid

Molecular Formula

C12H16BNO5S

Molecular Weight

297.14 g/mol

InChI

InChI=1S/C12H16BNO5S/c15-11(7-9-2-1-5-20-9)14-10-4-3-8(6-12(16)17)19-13(10)18/h1-2,5,8,10,18H,3-4,6-7H2,(H,14,15)(H,16,17)/t8-,10-/m0/s1

InChI Key

IOOWNWLVCOUUEX-WPRPVWTQSA-N

SMILES

B1(C(CCC(O1)CC(=O)O)NC(=O)CC2=CC=CS2)O

Solubility

Soluble in DMSO, not in water

Synonyms

RPX-7009; RPX7009; RPX 7009; MP-7009; MP7009; MP 7009; REBO-07; REBO07; REBO 07; MP-7; MP 7; MP7; Vaborbactam; Vabomere.

Canonical SMILES

B1(C(CCC(O1)CC(=O)O)NC(=O)CC2=CC=CS2)O

Isomeric SMILES

B1([C@H](CC[C@H](O1)CC(=O)O)NC(=O)CC2=CC=CS2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.